2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 3-phenyl-, 4-acetylphenyl ester typically involves the esterification of 2-propenoic acid with 4-acetylphenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of catalysts, such as acidic ion-exchange resins, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-propenoic acid and 4-acetylphenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 4-acetylphenol.
Transesterification: A different ester and the corresponding alcohol.
Reduction: The corresponding alcohol derivative of the ester.
Scientific Research Applications
2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: The ester is used in the production of polymers and resins, which have applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 3-phenyl-, 4-acetylphenyl ester involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound has a similar structure but with an ethyl group instead of a 4-acetylphenyl group.
2-Propenoic acid, 3-phenyl-, methyl ester: Similar structure with a methyl group instead of a 4-acetylphenyl group.
2-Propenoic acid, 3-phenyl-, pentyl ester: Similar structure with a pentyl group instead of a 4-acetylphenyl group.
Uniqueness
2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester is unique due to the presence of the 4-acetylphenyl group, which imparts distinct chemical and physical properties. This group can influence the reactivity and stability of the ester, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
(4-acetylphenyl) 3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWBHDYSWXZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355281 |
Source
|
Record name | 2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84796-16-7 |
Source
|
Record name | 2-Propenoic acid, 3-phenyl-, 4-acetylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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